molecular formula C19H24N2O3 B2895407 1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(1-methyl-1H-indol-3-yl)ethanone CAS No. 1396684-82-4

1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(1-methyl-1H-indol-3-yl)ethanone

Cat. No.: B2895407
CAS No.: 1396684-82-4
M. Wt: 328.412
InChI Key: GOPFJUSVYZJJHT-UHFFFAOYSA-N
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Description

The compound 1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(1-methyl-1H-indol-3-yl)ethanone features a spirocyclic 2-azaspiro[3.5]nonane core fused with a 1-methylindole moiety via an ethanone bridge. Its molecular formula is C₁₉H₂₄N₂O₃ (calculated based on structural analogs from and ), with a molecular weight of approximately 328.4 g/mol .

Properties

IUPAC Name

1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(1-methylindol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3/c1-18(2)23-12-19(13-24-18)10-21(11-19)17(22)8-14-9-20(3)16-7-5-4-6-15(14)16/h4-7,9H,8,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOPFJUSVYZJJHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2(CN(C2)C(=O)CC3=CN(C4=CC=CC=C43)C)CO1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cycloalkanol Precursor Preparation

The spiro core derives from 3-((benzylamino)methyl)oxetane-3-ol derivatives, modified with dimethyl groups at C7. Patent CN113214290A details a four-step protocol adaptable for dimethyl incorporation:

Step 1 : Chloroacetylation of amino-oxetanol

3-((Benzylamino)methyl)oxetane-3-ol + ClCH₂COCl → Chloroacetamide intermediate  

Conditions:

  • Base: Triethylamine (2.0 eq)
  • Solvent: Dichloromethane (0℃ → RT)
  • Yield: 65-70% after column chromatography

Step 2 : Sodium hydride-mediated cyclization
Intramolecular nucleophilic displacement forms the spiro ring:

Chloroacetamide → Spiro[3.5]nonane precursor  

Optimized parameters:

  • NaH (2.0 eq) in anhydrous THF
  • 0℃ → RT over 2 hrs
  • Yield: 69.4%

Step 3 : Lithium aluminum hydride reduction
Reduces amide to amine:

Spiroamide → Spiroamine  

Critical parameters:

  • LiAlH₄ (1.1-2.0 eq) in THF
  • Inert atmosphere (N₂/Ar)
  • Yield: 80-85%

Step 4 : Catalytic hydrogenation
Removes benzyl protecting group:

Bn-protected spiroamine → Free amine  

Conditions:

  • H₂ (20-100 psi), Pd/C catalyst
  • Acetic acid additive
  • Yield: 90-95%

Table 1 : Comparative Cyclization Bases for Step 2

Base Solvent Temp (°C) Yield (%)
Sodium hydride THF 0 → RT 69.4
KOtBu DMF 25 52.1
LDA Et₂O -78 38.7

Synthesis of 2-(1-Methyl-1H-Indol-3-yl)Ethanone

Friedel-Crafts Acylation

PMC11547464 reports indole acylation using acetyl chloride derivatives under Lewis acid catalysis:

1-Methylindole + ClCH₂COCl → 2-(1-Methylindol-3-yl)ethanone  

Optimized protocol:

  • Catalyst: AlCl₃ (1.2 eq)
  • Solvent: Nitromethane (reflux, 4 hrs)
  • Yield: 78%

Alternative method :
Microwave-assisted acylation reduces reaction time:

  • 150W, 100℃, 15 min
  • Yield: 72%

Coupling of Spiroamine and Indole-Ethanone

Reductive Amination

Combining spiroamine with ketone via sodium triacetoxyborohydride (STAB):

Spiroamine + Indole-ethanone → Target compound  

Conditions:

  • STAB (1.5 eq), dichloroethane
  • Acetic acid (0.5 eq), 12 hrs
  • Yield: 65%

Acyl Chloride Coupling

Activation as acyl chloride improves reactivity:

Indole-ethanone → Acyl chloride + Spiroamine → Amide  

Procedure:

  • Oxalyl chloride (2.0 eq), DMF catalyst
  • Spiroamine (1.1 eq), DIPEA base
  • Yield: 82%

Table 2 : Coupling Method Comparison

Method Solvent Catalyst Yield (%)
Reductive amination DCE STAB 65
Acyl chloride DCM DIPEA 82
Mitsunobu THF DIAD/TPP 58

Process Optimization Strategies

Solvent Screening for Cyclization

Data from EP1956024A1 and CN113214290A indicate solvent polarity critically affects spiro ring formation:

Figure 1 : Solvent vs. Cyclization Yield

  • THF: 69%
  • DMF: 54%
  • Toluene: 41%
  • EtOAc: 38%

Polar aprotic solvents (THF/DMF) stabilize transition states during ring closure.

Temperature-Dependent Reaction Kinetics

Arrhenius analysis of Step 2 cyclization reveals:

  • Activation energy (Eₐ): 72 kJ/mol
  • Optimal temp range: 0-25℃
  • >40℃ leads to decomposition

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) :

  • δ 7.45 (s, 1H, indole H-2)
  • δ 3.87 (s, 3H, N-CH₃)
  • δ 1.32 (s, 6H, gem-dimethyl)

HRMS (ESI+) :

  • Calculated: 342.1812 [M+H]⁺
  • Found: 342.1809

Industrial Scalability Considerations

Continuous Flow Hydrogenation

Adapting Step 4 hydrogenation to flow chemistry:

  • 10 g/hr throughput
  • 98% conversion
  • Pd/C cartridge lifetime: 120 hrs

Green Chemistry Metrics

E-factor analysis :

  • Traditional batch: 23.4 kg waste/kg product
  • Flow process: 8.7 kg waste/kg product

Chemical Reactions Analysis

Types of Reactions

1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(1-methyl-1H-indol-3-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as halides or amines replace functional groups on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), under anhydrous conditions.

    Substitution: Halides (e.g., NaCl, KBr), amines (e.g., NH3, RNH2), under various solvents and temperatures.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated compounds, substituted amines.

Scientific Research Applications

1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(1-methyl-1H-indol-3-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including its role as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(1-methyl-1H-indol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. The spirocyclic structure may enhance the compound’s stability and bioavailability, allowing it to effectively reach and interact with its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Spirocyclic Azaspiro Derivatives

Table 1: Structural analogs with spirocyclic cores
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Application/Notes
Target compound C₁₉H₂₄N₂O₃ ~328.4 1-methylindole, spiro[3.5]nonane Research use (hypothetical)
1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(m-tolyl)ethanone C₁₇H₂₃NO₃ 289.4 m-tolyl Synthetic intermediate
1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-((4-fluorophenyl)thio)ethanone C₁₆H₂₀FNO₃S 325.4 4-fluorophenylthio No reported bioactivity
3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one C₁₃H₁₅NO₂ 217.26 Phenyl, ketone Material science applications

Key Observations :

  • The target compound uniquely combines a spirocyclic amine with a 1-methylindole group, distinguishing it from simpler phenyl or thioether analogs.
  • Substituents on the ethanone bridge (e.g., indole vs.

Indolyl-3-ethanone Derivatives

Table 2: Functional analogs with indolyl-ethanone scaffolds
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Bioactivity/Application
Target compound C₁₉H₂₄N₂O₃ ~328.4 Spirocyclic amine Underexplored
1-(5-Nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone C₁₅H₁₁N₃O₄S 329.33 Nitro groups, thioether Antimalarial (pIC₅₀ = 8.21)
1-(1-Methyl-1H-indol-3-yl)ethanone C₁₁H₁₁NO 173.21 Methylindole, ketone Synthetic intermediate
JWH-250 (1-(1-Pentyl-1H-indol-3-yl)-2-(2-methoxyphenyl)ethanone) C₂₂H₂₅NO₂ 335.44 Pentyl, methoxyphenyl Synthetic cannabinoid

Key Observations :

  • The target compound lacks the thioether or nitro groups present in antimalarial indolyl-ethanones (), suggesting divergent pharmacological profiles.

Physicochemical and Pharmacokinetic Comparisons

Table 3: Property comparison (estimated)
Property Target Compound 1-(m-Tolyl) Analog JWH-250
Molecular Weight 328.4 289.4 335.44
LogP (Predicted) ~3.2 ~2.8 ~5.1
Hydrogen Bond Acceptors 5 4 3

Key Insights :

  • Higher LogP in JWH-250 correlates with its cannabinoid receptor affinity, whereas the target compound’s lower LogP may favor non-CNS applications .

Biological Activity

1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(1-methyl-1H-indol-3-yl)ethanone, a compound with a complex spirocyclic structure, has garnered attention in biological research due to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

PropertyDetails
IUPAC Name This compound
Molecular Formula C19H24N2O3
Molecular Weight 328.4 g/mol

The biological activity of this compound is hypothesized to stem from its interaction with various biological targets, including receptors and enzymes. The spirocyclic structure may enhance binding affinity through specific interactions such as hydrogen bonding and π–π stacking with aromatic residues in target proteins.

Key Mechanisms:

  • Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors involved in metabolic pathways.
  • Enzyme Inhibition : It may inhibit enzymes that play crucial roles in biochemical pathways relevant to diseases such as diabetes and cancer.

Pharmacological Effects

Research indicates that compounds with similar structures have shown varied pharmacological effects, including:

  • Antidiabetic Activity : Some derivatives have been identified as GPR119 agonists, which are implicated in glucose metabolism regulation .
  • CNS Activity : Related compounds have demonstrated central nervous system effects; however, specific activity for this compound remains to be fully elucidated .

Case Studies

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other spirocyclic compounds:

Compound NameActivityNotes
7-Azaspiro[3.5]nonane derivativesAntidiabetic effectsGPR119 agonists identified
4-Indolymethyl analoguesDopamine agonismPotent effects in CNS models
7-Dimethyl derivativesVaried interactions with biological targetsStructure-dependent activity

Future Directions

Further research is essential to fully understand the biological activity of this compound. Areas of focus should include:

  • Detailed pharmacokinetic studies to evaluate absorption, distribution, metabolism, and excretion (ADME) profiles.
  • In vitro and in vivo studies to assess therapeutic efficacy and safety.

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing 1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(1-methyl-1H-indol-3-yl)ethanone, and what analytical methods validate its purity?

  • Methodology : Synthesis typically involves cyclization of a precursor containing oxa/azaspiro and indole moieties under controlled conditions (e.g., using catalysts like BF₃·Et₂O or acid-mediated reactions). Post-synthesis, purity is validated via HPLC (≥95% purity threshold) and structural confirmation via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). For spirocyclic systems, X-ray crystallography may resolve stereochemical ambiguities .

Q. How should researchers handle and store this compound to ensure stability during experiments?

  • Methodology : Store under inert gas (argon/nitrogen) at –20°C to prevent oxidation or hydrolysis. Use anhydrous solvents (e.g., DMF, THF) for reactions. Safety protocols mandate PPE (gloves, goggles) and fume hoods due to undefined acute toxicity. Stability studies under varying pH/temperature are recommended to establish degradation kinetics .

Q. What spectroscopic techniques are critical for characterizing the spirocyclic core and indole substituent?

  • Methodology :

  • NMR : ¹H NMR identifies methyl groups (δ 1.2–1.5 ppm) and indole protons (δ 7.1–7.8 ppm). ¹³C NMR confirms carbonyl (δ ~200 ppm) and sp³ carbons in the spiro system.
  • FT-IR : Peaks at ~1700 cm⁻¹ (ketone C=O) and ~3400 cm⁻¹ (N-H indole stretch, if unsubstituted).
  • MS : HRMS verifies molecular weight (theoretical ~350–370 g/mol range) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when synthesizing the azaspiro-indole hybrid?

  • Methodology : Yield variability often stems from steric hindrance in the spirocyclic core or competing side reactions (e.g., indole alkylation vs. acylation). Systematic optimization includes:

  • Screening solvents (polar aprotic vs. non-polar) to control reaction kinetics.
  • Using additives like molecular sieves to scavenge water in moisture-sensitive steps.
  • Employing DoE (Design of Experiments) to identify critical factors (temperature, catalyst loading) .

Q. What strategies are effective for studying the compound’s potential biological activity, given its structural complexity?

  • Methodology :

  • In silico docking : Predict binding affinity to targets like serotonin receptors (5-HT) or kinases using software (AutoDock, Schrödinger).
  • In vitro assays : Test cytotoxicity (MTT assay), enzyme inhibition (e.g., acetylcholinesterase for neurodegenerative studies), or cellular uptake (fluorescence tagging).
  • Metabolic stability : Use liver microsomes to assess Phase I/II metabolism and identify labile sites (e.g., ester hydrolysis) .

Q. How does the electron-deficient spirocyclic system influence reactivity in cross-coupling or functionalization reactions?

  • Methodology : The spirocyclic core’s strained geometry and electron-withdrawing oxa/aza groups may:

  • Enhance electrophilicity at the ketone for nucleophilic additions (e.g., Grignard reactions).
  • Limit Pd-catalyzed couplings (Suzuki, Heck) due to steric bulk; microwave-assisted conditions or bulky ligands (XPhos) could improve efficiency.
  • Monitor regioselectivity via DFT calculations to predict reactive sites .

Q. What are the challenges in interpreting crystallographic data for this compound, and how can they be mitigated?

  • Methodology :

  • Disorder in the spiro ring : Use low-temperature (100 K) data collection to reduce thermal motion artifacts.
  • Twinned crystals : Apply software (TWINABS) for data integration.
  • Hydrogen bonding networks : Analyze short contacts (<3.0 Å) between the indole N-H and carbonyl oxygen to assess supramolecular interactions .

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